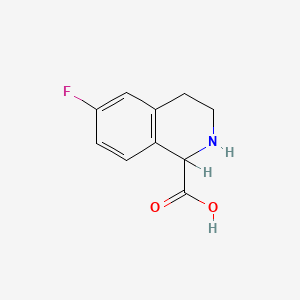
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound with the CAS Number: 1260641-86-8 . It has a molecular weight of 195.19 and its linear formula is C10H10FNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用
1. C(1)-Functionalization of Tetrahydroisoquinolines
- Application : The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest. These C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
- Method : The method involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
- Results : This method has been used to synthesize a wide range of biologically active compounds .
2. Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway
- Application : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been used as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .
- Method : The method involves the design and synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage .
- Results : Some of these inhibitors demonstrated improved activity against the PD-1/PD-L1 protein–protein interaction .
3. Anti-Inflammatory Agents
- Application : Some THIQ derivatives are known to function as anti-inflammatory agents .
- Method : The method involves the design and synthesis of THIQ derivatives with specific functional groups .
- Results : These derivatives have shown promising results in reducing inflammation .
4. Anti-Viral Compounds
- Application : Certain THIQ derivatives have been used as anti-viral compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the replication of viruses .
- Results : These derivatives have shown potential in inhibiting the growth of various viruses .
5. Anti-Fungal Compounds
- Application : THIQ derivatives have been used as anti-fungal compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of fungi .
- Results : These derivatives have shown potential in inhibiting the growth of various fungi .
6. Anti-Cancer Compounds
- Application : Certain THIQ derivatives have been used as anti-cancer compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of cancer cells .
- Results : These derivatives have shown potential in inhibiting the growth of various types of cancer cells .
7. Anti-Bacterial Compounds
- Application : Certain THIQ derivatives have been used as anti-bacterial compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of bacteria .
- Results : These derivatives have shown potential in inhibiting the growth of various bacterial strains .
8. Anti-Parasitic Compounds
- Application : THIQ derivatives have been used as anti-parasitic compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of parasites .
- Results : These derivatives have shown potential in inhibiting the growth of various parasites .
9. Parkinson’s Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of Parkinson’s disease .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of Parkinson’s disease .
- Results : These derivatives have shown potential in alleviating the symptoms of Parkinson’s disease .
10. Cardiovascular Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of cardiovascular diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of cardiovascular diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of cardiovascular diseases .
11. Central Nervous System Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of central nervous system diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of central nervous system diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of central nervous system diseases .
12. Hormonal Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of hormonal diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of hormonal diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of hormonal diseases .
Safety And Hazards
将来の方向性
THIQ based compounds, including 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . The future of these compounds lies in further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action .
特性
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUVNLVPPEGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696274 |
Source


|
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1260641-86-8 |
Source


|
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

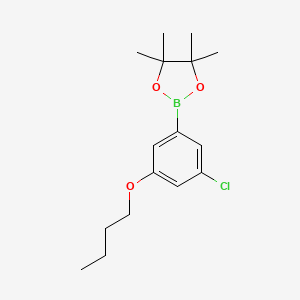
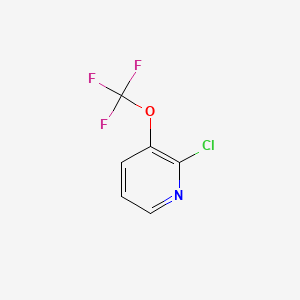
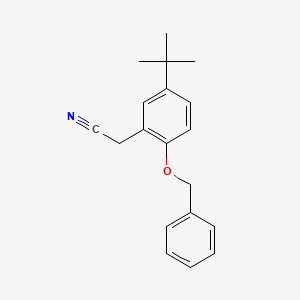
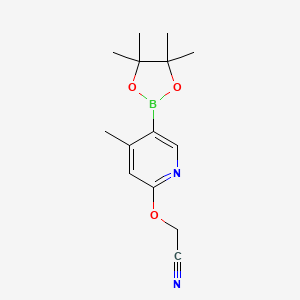
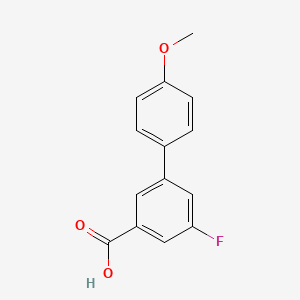
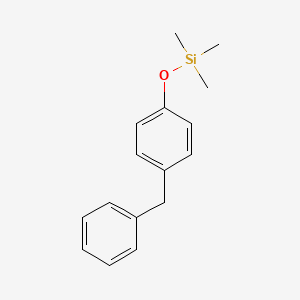
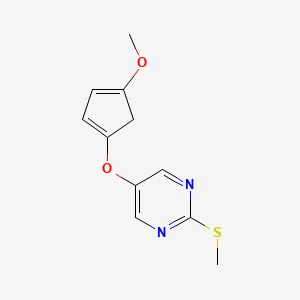
![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)
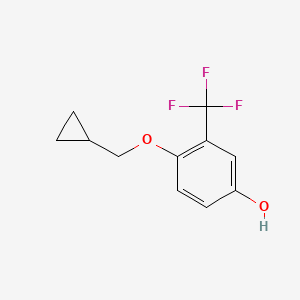
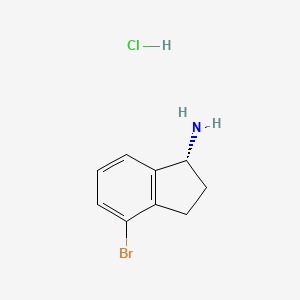
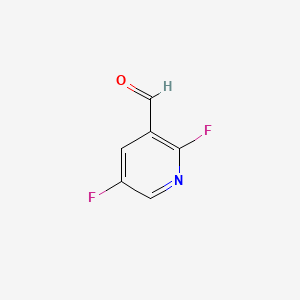
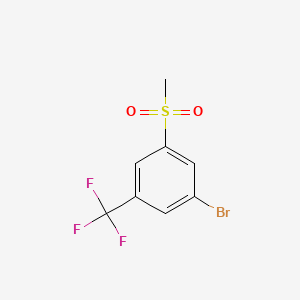
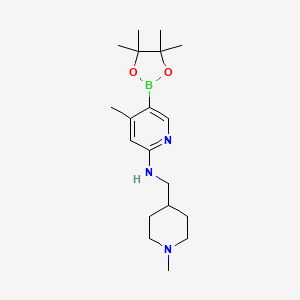
![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)